molecular formula C12H15NO5S B2434026 3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 926214-01-9

3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No.: B2434026
CAS No.: 926214-01-9
M. Wt: 285.31
InChI Key: KXJVOVHMKUJLRY-FNORWQNLSA-N
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Description

3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an ethylsulfamoyl group, a methoxyphenyl group, and a prop-2-enoic acid moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and ethylamine.

    Formation of Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with ethylamine to form an intermediate compound, 3-(ethylsulfamoyl)-4-methoxybenzaldehyde.

    Condensation Reaction: The intermediate undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the desired product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfamoyl or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing the original ethylsulfamoyl or methoxy groups.

Scientific Research Applications

3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The anti-inflammatory effects could be due to the modulation of inflammatory pathways and reduction of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Methylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
  • 3-[3-(Ethylsulfamoyl)-4-hydroxyphenyl]prop-2-enoic acid
  • 3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]but-2-enoic acid

Uniqueness

3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethylsulfamoyl group, in particular, contributes to its distinct properties compared to similar compounds with different substituents.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

(E)-3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-3-13-19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-2/h4-8,13H,3H2,1-2H3,(H,14,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJVOVHMKUJLRY-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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